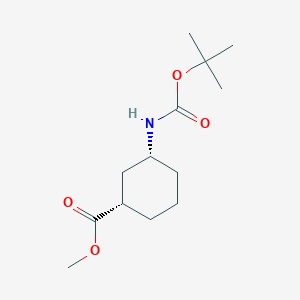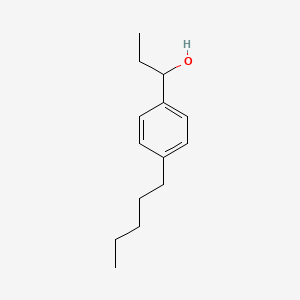
5-Fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolines are a class of organic compounds with a wide range of biological properties such as antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer and analgesic activities . They are composed of a pyrazole and quinoline fragment, and their structure can be modified with a number of substituents that have a great influence on their physical, photophysical and biological properties .
Synthesis Analysis
The main methods of synthesis for quinoline derivatives include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis and others . For example, some derivatives were synthesized regioselectively from 4-hydroxy-3-acyl quinolin-2-one .Molecular Structure Analysis
Quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . The structure of these compounds can be greatly influenced by the substituents attached to the quinoline ring .Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions. For instance, oxidative aromatization of 3,4-Dihydroquinolin-2(1 H)-ones to Quinolin-2(1 H)-ones has been reported .Physical And Chemical Properties Analysis
The physical and photophysical properties of quinoline derivatives can be greatly influenced by the substituents attached to the quinoline ring .Aplicaciones Científicas De Investigación
Antiviral Activity
Quinoline derivatives have been studied for their potential as antiviral agents. The structure of 5-Fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one can be modified to create compounds that exhibit inhibitory activity against various viruses. For instance, indole derivatives, which share a similar heterocyclic structure, have shown effectiveness against influenza and other RNA viruses .
Anticancer Properties
The quinolinone scaffold is a part of many bioactive compounds with antiproliferative and antitumor activities. Research has indicated that dihydroquinolinones can inhibit p38 MAP kinase, leading to cytotoxic activities in cancer cell lines . This suggests that 5-Fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one could be a valuable lead compound in cancer therapy.
Antimicrobial Effects
Compounds based on the quinolinone structure have been explored for their antimicrobial properties. The presence of the fluorine atom in the 5-Fluoro derivative could enhance its interaction with microbial enzymes, potentially leading to the development of new antimicrobial agents .
Enzyme Inhibition
Quinolinones are known to act as inhibitors for various enzymes. For example, they can inhibit RNA-dependent RNA polymerase enzymes, which are crucial for the replication of certain viruses. This makes them an important target for antiviral drug development .
Neuroprotective Applications
Some quinolinone derivatives have been investigated for their neuroprotective effects. They can act as selective antagonists at specific receptor sites in the brain, which may be beneficial in treating neurodegenerative diseases .
Anti-inflammatory Activity
The anti-inflammatory potential of quinolinone compounds is another area of interest. By modulating key inflammatory pathways, such as the p38 MAP kinase, these compounds can provide therapeutic benefits in conditions characterized by inflammation .
Pharmacological Research
Due to their diverse biological activities, quinolinones are used extensively in pharmacological research. They serve as key scaffolds for the synthesis of various pharmacophores, aiding in the discovery of new drugs with multiple therapeutic applications .
Material Science Applications
Beyond their biological applications, quinolinones can also be utilized in material science. They may contribute to the development of novel dyestuffs, sanitizers, corrosion inhibitors, and in the synthesis of copolymers, expanding their utility beyond the pharmaceutical domain .
Mecanismo De Acción
Target of Action
Quinoline derivatives are known to interact with a variety of biological targets, including enzymes and receptors
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The presence of a fluorine atom can enhance the biological activity of the compound .
Biochemical Pathways
Quinoline derivatives are known to influence a range of biochemical pathways, depending on their specific targets .
Pharmacokinetics
One study has shown that a related compound demonstrated stability in both simulated gastric fluid and simulated intestinal fluid .
Result of Action
Related compounds have shown a range of biological activities, including antibacterial, antineoplastic, and antiviral effects .
Direcciones Futuras
Propiedades
IUPAC Name |
5-fluoro-1-methyl-3,4-dihydroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c1-12-9-4-2-3-8(11)7(9)5-6-10(12)13/h2-4H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMAJBKVOLBULO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(R)-4-[(Tritylthio)methyl]oxazolidine-2,5-dione](/img/structure/B6325962.png)


